molecular formula C17H19N3O6 B564917 Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate CAS No. 519032-08-7

Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B564917
CAS No.: 519032-08-7
M. Wt: 361.354
InChI Key: NIVUTAZNLHLBAN-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate” is a pyrimidine derivative . It has a molecular weight of 361.35 .


Molecular Structure Analysis

The dihedral angle between the benzene and pyrimidine rings in this compound is 52.26° . The carboxylate unit is twisted with respect to the pyrimidine ring, making a dihedral angle of 12.33° .


Physical and Chemical Properties Analysis

This compound has a melting point of 174 - 176°C . It’s a solid at room temperature .

Scientific Research Applications

  • The molecule exhibits a V-shaped structure with potential for intramolecular hydrogen bonding, as studied by Shang, Tao, Ha, and Yu (2012). This structural uniqueness may contribute to its biological activity and interactions with other molecules (Shang, Tao, Ha, & Yu, 2012).

  • Terentjeva, Muceniece, and Lu̅sis (2013) explored its derivatives in the context of the Biginelli reaction. This reaction is a key method for synthesizing dihydropyrimidinones, which are important in medicinal chemistry (Terentjeva, Muceniece, & Lusis, 2013).

  • Its relevance in the formation of advanced glycation end-products and implications in diabetes and neurodegenerative diseases have been discussed by Nemet, Varga-Defterdarović, and Turk (2006) (Nemet, Varga-Defterdarović, & Turk, 2006).

  • Uršič, Svete, and Stanovnik (2010) synthesized derivatives of this compound, demonstrating its utility in creating new triazafulvalene systems, which are important in organic and pharmaceutical chemistry (Uršič, Svete, & Stanovnik, 2010).

  • Limbach, Lygin, Es-Sayed, and Meijere (2009) demonstrated its application in synthesizing cyclopropyl-containing amino acids, highlighting its versatility in organic synthesis (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

  • Studies by Gein, Krylova, Tsypliakova, Gaifullina, Varkentin, and Vakhrin (2009) on the synthesis of its methyl esters suggest applications in creating novel heterocyclic compounds (Gein et al., 2009).

  • Miyamoto and Yamazaki (1994) explored its reactivity in forming imidazolinones and related compounds, which are significant in the development of pharmaceuticals (Miyamoto & Yamazaki, 1994).

  • Cobo, Nogueras, de la Torre, and Glidewell (2009) researched its derivatives in the context of hydrogen-bonded structures, relevant in crystallography and materials science (Cobo, Nogueras, de la Torre, & Glidewell, 2009).

  • Shastri and Post (2019) evaluated its derivatives for antimicrobial activity, indicating its potential in developing new antimicrobial agents (Shastri & Post, 2019).

  • Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, and Summa (2007) utilized a derivative in HIV research, showing its applicability in antiviral drug development (Monteagudo et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

The compound also contains a benzyloxycarbonyl group, which is often used in organic synthesis to protect amines . The presence of this group could influence the compound’s reactivity and interactions with biological targets.

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition. These factors would also influence the compound’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .

The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules or ions in the solution .

Properties

IUPAC Name

methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-17(2,20-16(24)26-9-10-7-5-4-6-8-10)15-18-11(14(23)25-3)12(21)13(22)19-15/h4-8,21H,9H2,1-3H3,(H,20,24)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVUTAZNLHLBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=C(C(=O)N1)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715719
Record name Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519032-08-7
Record name Methyl 1,6-dihydro-5-hydroxy-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylate
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Record name Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate
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